PIM inhibitor 1 (phosphate)
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Overview
Description
PIM inhibitor 1 (phosphate) is a compound that targets the PIM-1 kinase, a member of the proviral integration site for Moloney murine leukemia virus (PIM) kinase family. PIM-1 kinase is a serine/threonine protein kinase involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. It is highly expressed in cancer cells and plays a significant role in oncogenesis, making it a promising target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIM inhibitor 1 (phosphate) typically involves the following steps:
Formation of the core structure: The core structure of the inhibitor is synthesized using a series of organic reactions, such as condensation, cyclization, and substitution reactions.
Phosphorylation: The core structure is then phosphorylated using phosphorylating agents like phosphorus oxychloride or phosphoric acid under controlled conditions to obtain the phosphate derivative.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of PIM inhibitor 1 (phosphate) involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and employing efficient purification methods to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
PIM inhibitor 1 (phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .
Scientific Research Applications
Mechanism of Action
PIM inhibitor 1 (phosphate) exerts its effects by binding to the ATP-binding site of PIM-1 kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates involved in cell survival, proliferation, and apoptosis. The compound specifically targets the catalytic domain of PIM-1 kinase, leading to the disruption of key signaling pathways such as the JAK/STAT and NF-κB pathways .
Comparison with Similar Compounds
Similar Compounds
PIM inhibitor 2: Another PIM kinase inhibitor with a similar mechanism of action but different chemical structure.
PIM inhibitor 3: Targets multiple PIM kinase isoforms, including PIM-1, PIM-2, and PIM-3.
PIM inhibitor 4: A dual inhibitor that targets both PIM kinases and other related kinases.
Uniqueness
PIM inhibitor 1 (phosphate) is unique due to its high selectivity for PIM-1 kinase and its phosphate derivative, which enhances its solubility and bioavailability. This makes it a valuable tool for studying PIM-1 kinase-specific functions and for developing targeted cancer therapies .
Properties
Molecular Formula |
C26H29F3N5O7P |
---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;phosphoric acid |
InChI |
InChI=1S/C26H26F3N5O3.H3O4P/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28;1-5(2,3)4/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37);(H3,1,2,3,4) |
InChI Key |
CYYVLFVRZDZABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O.OP(=O)(O)O |
Origin of Product |
United States |
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